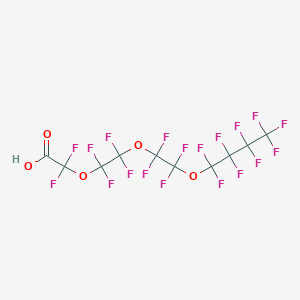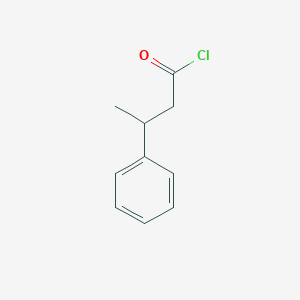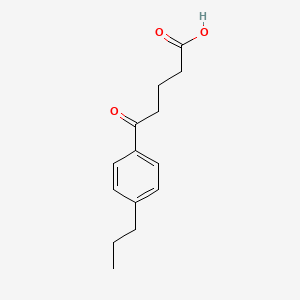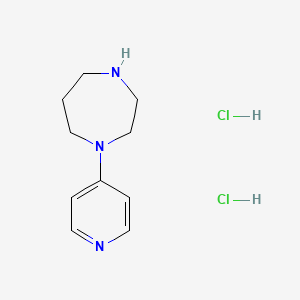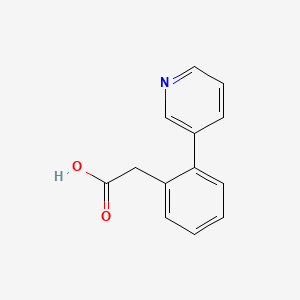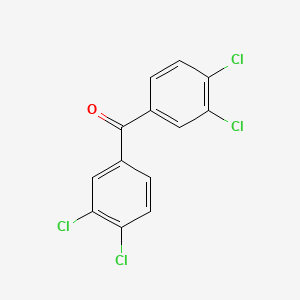
2-(4-氯-3,5-二甲基苯氧基)-2-甲基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid is a chemical compound with the molecular formula C11H13ClO3 . It has a molecular weight of 228.67 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClO3/c1-6-4-9(5-7(2)10(6)12)15-8(3)11(13)14/h4-5,8H,1-3H3,(H,13,14) . The compound has a canonical SMILES representation of CC1=CC(=CC(=C1Cl)C)OC©C(=O)O .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 358.0±37.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 63.7±3.0 kJ/mol . The flash point is 170.3±26.5 °C . The index of refraction is 1.539 . The molar refractivity is 58.3±0.3 cm3 . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The topological polar surface area is 46.5 Ų . The polarizability is 23.1±0.5 10-24 cm3 . The surface tension is 42.2±3.0 dyne/cm . The molar volume is 186.0±3.0 cm3 .科学研究应用
我搜索了“2-(4-氯-3,5-二甲基苯氧基)-2-甲基丙酸”在科学研究中的应用,但可用的信息有限。 该化合物是一种合成生长素,属于植物生长调节剂,已被用于促进幼苗出土期间的下胚轴伸长 。但是,目前没有足够的详细信息来涵盖您要求的六到八个独特的应用。
作用机制
Mode of Action
Similar compounds have been found to exert an auxin response mainly via tir1 type receptors .
Biochemical Pathways
Compounds that act via tir1 type receptors are known to influence a variety of plant growth and development processes .
Result of Action
Compounds acting via tir1 type receptors typically influence plant growth and development .
实验室实验的优点和局限性
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid has several advantages for use in laboratory experiments. It is an inexpensive and readily available reagent, and it is relatively stable in the presence of heat and light. It is also soluble in water, making it easy to use in aqueous solutions. However, it is important to note that 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid can be toxic if inhaled or ingested, and it should be handled with caution.
未来方向
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid has potential for use in a variety of future applications. It could be used to develop new drugs and therapies for a range of diseases and disorders. It could also be used to develop new methods of drug delivery, such as targeted drug delivery systems. Additionally, 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid could be used to study enzyme kinetics and the mechanism of action of drugs. Finally, 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid could be used to develop new polymers and materials with unique properties.
合成方法
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid can be synthesized by the reaction of 4-chloro-3,5-dimethylphenol and 2-methylpropanoic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for several hours. The product is then purified by recrystallization and the yield of the reaction is typically around 80%.
生化分析
Biochemical Properties
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can also bind to proteins, altering their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are essential for understanding the compound’s potential therapeutic and toxicological properties .
Molecular Mechanism
The molecular mechanism of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in biochemical pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s effects at the cellular and organismal levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its biological activity. Understanding these temporal effects is crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can also affect metabolic flux and metabolite levels, leading to changes in biochemical pathways. Understanding these metabolic interactions is essential for elucidating the compound’s biological effects .
Transport and Distribution
The transport and distribution of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions are important for understanding the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-7-5-9(6-8(2)10(7)13)16-12(3,4)11(14)15/h5-6H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKNHGYEWGGFQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364162 |
Source


|
| Record name | 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667436-01-3 |
Source


|
| Record name | 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

